molecular formula C14H13NO2 B1421763 3-(4-Methoxybenzoyl)-4-methylpyridine CAS No. 1187167-86-7

3-(4-Methoxybenzoyl)-4-methylpyridine

Cat. No.: B1421763
CAS No.: 1187167-86-7
M. Wt: 227.26 g/mol
InChI Key: UPAMMZHMPLVPSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-4-methylpyridine, with the CAS Number 1187167-86-7, is a high-purity chemical compound offered for research and development purposes. This organic molecule features a ketone group bridging a 4-methoxyphenyl ring and a 4-methylpyridine ring, with a molecular formula of C14H13NO2 and a molecular weight of 227.2585 g/mol . Compounds with similar structural motifs, particularly those containing diaryl ketone and tertiary diarylamine frameworks, are of significant interest in medicinal chemistry research. Such structures have been explored as potential inhibitors of tubulin polymerization, targeting the colchicine binding site, and have shown cytotoxic activity against various human tumor cell lines in investigative studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices before use. For specific pricing and availability in various pack sizes, please contact our sales team.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-15-9-13(10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAMMZHMPLVPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-3-Aminopyridine

Raw Material: 4-Methyl-3-nitropyridine

Methodology:

  • Catalytic Hydrogenation:
    The nitro group is reduced to an amino group using a catalytic hydrogenation process. The reaction is performed in an autoclave with a suitable catalyst such as palladium on carbon (Pd/C) or Raney Nickel.
    • Reaction Conditions:
      • Temperature: 20–40°C
      • Pressure: 0.5 MPa hydrogen gas
      • Solvent: Methanol
    • Procedure:

      Dissolve 4-methyl-3-nitropyridine in methanol, add the catalyst, and pressurize with hydrogen. Stir the mixture at the specified temperature until complete reduction, monitored via thin-layer chromatography (TLC).
    • Post-Reaction:

      Filter off the catalyst using diatomite drainage, wash with dichloromethane, and concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine with yields exceeding 93%.

Preparation of 3-(4-Methoxybenzoyl)-4-methylpyridine

Step 1: Acylation of 4-Methyl-3-Aminopyridine

  • Reagents:
    • 4-Methyl-3-aminopyridine
    • 4-Methoxybenzoyl chloride
    • Base: Triethylamine or similar (to neutralize HCl)
  • Reaction Conditions:
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0–25°C (preferably maintained under inert atmosphere)
  • Procedure:
    Dissolve 4-methyl-3-aminopyridine in the solvent, add triethylamine, then slowly add 4-methoxybenzoyl chloride dropwise. Stir the mixture for several hours, allowing the acylation to proceed efficiently. The product precipitates or remains dissolved depending on conditions, and purification is achieved via recrystallization or chromatography.

Step 2: Purification

  • The crude product can be purified by recrystallization from suitable solvents such as ethanol or ethyl acetate, ensuring high purity suitable for further applications.

Data Table: Summary of Preparation Parameters

Step Reagents Solvent Temperature Catalyst/Reagent Yield Notes
1 4-Methyl-3-nitropyridine, H2 Methanol 20–40°C Pd/C or Raney Ni >93% Hydrogenation in autoclave
2 4-Methyl-3-aminopyridine, 4-methoxybenzoyl chloride Dichloromethane 0–25°C Triethylamine High purity Acylation under inert atmosphere

Research Findings and Industrial Considerations

  • Reaction Conditions:
    Mild temperatures and pressures facilitate high yields and safety in scale-up. The hydrogenation step is optimized at 20–40°C with pressures around 0.5 MPa, aligning with industrial standards for catalytic reduction.

  • Catalyst Choice:
    Pd/C and Raney Nickel are preferred due to their high activity, availability, and ease of removal post-reaction.

  • Purification:
    Recrystallization remains the most straightforward method for obtaining high-purity products, with chromatography reserved for laboratory-scale purification.

  • Cost and Efficiency:
    The raw materials, such as 4-methyl-3-nitropyridine and 4-methoxybenzoyl chloride, are commercially available at low cost, enabling economical large-scale production.

  • Environmental and Safety Aspects: The processes involve standard organic solvents and reagents, with proper handling and waste management protocols to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Carboxybenzoyl)-4-methylpyridine.

    Reduction: 3-(4-Hydroxybenzoyl)-4-methylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(4-Methoxybenzoyl)-4-methylpyridine is being explored for its potential as a pharmaceutical agent due to its biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antibacterial effects, although specific mechanisms are still under investigation.
  • Anti-inflammatory Effects : Its structural features may allow it to modulate inflammatory responses, similar to other pyridine derivatives that function as enzyme inhibitors.
  • Enzyme Interaction Studies : It serves as a probe in biochemical assays to study enzyme interactions and mechanisms.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

Research indicates that this compound interacts with various molecular targets:

  • Mechanism of Action : The methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The pyridine ring can also interact with metal ions and cofactors, modulating enzymatic reactions and signaling pathways.

Case Studies

  • Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in substituents significantly affect biological efficacy. For instance, derivatives with varied alkyl substitutions demonstrated differing potencies against specific biological targets.
  • Enzyme Inhibition Studies : A study focused on how variations in the methoxy and benzoyl groups influenced enzyme inhibition rates, providing insights into designing more effective inhibitors.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine Derivatives with Methoxybenzoyl Groups

4-(4-Methoxybenzoyl)piperidine Hydrochloride

  • Structure : Piperidine ring (saturated) vs. pyridine (aromatic).
  • Properties : Higher molecular weight (255.74 g/mol) due to the piperidine backbone and hydrochloride salt. Melting point: 260–264°C, indicating high crystallinity .

3-(4-Methoxybenzoyl)-4-methylpyridine

  • Inferred Properties : Aromatic pyridine enhances electron delocalization, likely increasing solubility in polar solvents compared to piperidine derivatives. Methyl group at the 4-position may sterically hinder interactions in biological systems.

Triazolopyridine Derivatives

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Structure : Fused triazole and pyridine rings with benzyloxy and methoxy substituents .
  • Synthesis : Oxidative ring closure using sodium hypochlorite (73% yield), a greener alternative to toxic Cr(VI) or DDQ .
  • Applications : Bioactivity in antibacterial or anti-inflammatory agents due to triazole’s hydrogen-bonding capacity.

The target compound’s simpler structure may offer easier scalability.

Pyrazolo[3,4-d]pyrimidine Derivatives

4-Amino-1-((3R)-1-((4-methoxybenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12q)

  • Structure: Pyrazolopyrimidine core with 4-methoxybenzoyl and phenoxyphenyl groups .

Comparison : The pyrazolopyrimidine’s planar structure facilitates π-π stacking in enzyme active sites, whereas the target compound’s pyridine may engage in weaker hydrophobic interactions.

Thiazolyl Pyridine Derivatives

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12)

  • Structure : Multi-heterocyclic framework with thiazole and triazole rings .
  • Properties : Chlorophenyl and methoxyphenyl groups increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.

Comparison : The target compound’s simplicity avoids synthetic challenges posed by multi-ring systems, favoring industrial production.

Biological Activity

3-(4-Methoxybenzoyl)-4-methylpyridine is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C13H13NO2C_{13}H_{13}NO_{2} and a molecular weight of approximately 215.25 g/mol. Its structure features a pyridine ring substituted with a methoxybenzoyl group and a methyl group at the 4-position, which enhances its lipophilicity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including resistant strains, highlighting its potential as a lead compound in developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. It demonstrates cytotoxic effects on cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. In vitro studies reveal that it can induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance.
  • Binding Affinity : Interaction studies suggest that it binds effectively to protein targets, which may enhance its therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. The compound's unique structure contributed to its enhanced activity compared to structurally similar compounds.

Case Study 2: Anticancer Potential

In another investigation, the effects of this compound on prostate cancer cells were assessed. The findings indicated that the compound induced G2/M phase arrest and apoptosis in treated cells, suggesting its mechanism involves disrupting the cell cycle and promoting programmed cell death .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
3-Methylpyridine Methyl group at the 3-positionPrecursor for niacin; used in agrochemicals
4-Methoxypyridine Methoxy group at the 4-positionExhibits different biological activities
2-Acetyl-5-methylpyridine Acetyl group at the 2-positionPotential anti-inflammatory properties
3-Amino-4-methylpyridine Amino group at the 3-positionKnown for its role in pharmaceutical synthesis

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-methoxybenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, bromination or tosyloxylation of intermediates like (4-methylbenzoyl)propionamide generates reactive derivatives (e.g., 3-bromo-(4-methylbenzoyl)propionamide), which are cyclized with 2-amino-5-methylpyridine to form imidazopyridine analogs . Optimizing reaction temperature (room temperature to reflux) and solvent polarity (ethanol, dichloromethane) can improve yields. Sodium hypochlorite in ethanol offers a greener alternative for oxidative cyclization, achieving ~73% yield under mild conditions .

  • Key Data :

MethodOxidant/SolventYieldReference
Bromination/CyclizationTosyl chloride/DCM~65%
Oxidative CyclizationNaOCl/Ethanol73%

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying methoxy (-OCH₃), benzoyl (C=O), and pyridine proton environments. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with retention time matching reference standards. Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical validation, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Methodological Answer : Regioselective functionalization requires protecting group strategies. For example, methoxy groups can be temporarily protected with tert-butyldimethylsilyl (TBDMS) ethers to direct electrophilic substitution to the pyridine ring. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at specific positions, as seen in triazolopyridine syntheses . Computational modeling (DFT) predicts reactive sites by analyzing electron density distributions .

Q. How do contradictory data on reaction kinetics for similar pyridine derivatives inform mechanistic studies?

  • Methodological Answer : Discrepancies in rate constants for cyclization reactions may arise from solvent effects or intermediate stability. For instance, polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr mechanisms, accelerating cyclization versus protic solvents . Kinetic isotope effects (KIE) and Hammett plots differentiate between radical-mediated vs. ionic pathways. Studies on 3-ethyl-5-(4-methoxyphenoxy)imidazopyridines suggest π-stacking interactions slow reaction rates in aromatic solvents .

  • Case Study :

Reaction TypeSolventRate Constant (k)MechanismReference
Oxidative CyclizationEthanol0.45 h⁻¹Radical
SNAr CyclizationDMF1.2 h⁻¹Ionic

Q. What green chemistry principles apply to scalable synthesis of this compound?

  • Methodological Answer : Replace hazardous oxidants (Cr(VI), DDQ) with NaOCl or O₂/light systems to minimize waste . Solvent selection guides (e.g., CHEM21) recommend ethanol or water over dichloromethane. Catalytic methods using TEMPO or Fe³⁺ reduce stoichiometric reagent use. Life Cycle Assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact, with NaOCl-based methods achieving E-factors <5 .

Data Analysis & Optimization

Q. How can researchers resolve discrepancies in NMR spectral data for structurally similar analogs?

  • Methodological Answer : Overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm for aromatic protons) are resolved via 2D NMR (COSY, HSQC) and variable-temperature NMR. Deuterated solvents (DMSO-d₆, CDCl₃) enhance signal resolution. For example, HSQC correlations distinguish methoxybenzoyl carbonyl carbons (δ ~165 ppm) from pyridine carbons (δ ~150 ppm) .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock, Glide) screens derivatives against target proteins (e.g., kinases, GPCRs). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (Hammett σ, LogP) with IC₅₀ values. For example, methoxy groups enhance blood-brain barrier penetration in neuroactive compounds, as modeled in imidazopyridine drug candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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